FPR1/FPR2 Dual Agonism vs. FPR1-Specific Activation: Receptor Subtype Selectivity Determined by Ortho-Methoxy Substitution
In a systematic structure-activity relationship (SAR) study of 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives, the N-phenyl substitution pattern was found to dictate formyl peptide receptor subtype selectivity [1]. The compound AG-09/22, which carries a 2-OCH₃ substituent on the N-phenyl ring (matching the target compound's substitution pattern), was classified as a dual FPR1/FPR2 agonist [1]. In direct contrast, the 4-OCH₃-substituted analog AG-09/19 and the 3-OCH₃-substituted AG-09/19 were classified as FPR1-specific agonists, and the unsubstituted N-phenyl analog AG-09/11 showed no activity (N.A.) at either receptor [1]. This indicates that the ortho-methoxy group is a critical determinant for dual receptor engagement.
| Evidence Dimension | Formyl peptide receptor subtype selectivity (FPR1 vs. FPR2 agonism) |
|---|---|
| Target Compound Data | AG-09/22 (2-OCH₃ N-phenyl substitution): Dual FPR1/FPR2 agonist [1] |
| Comparator Or Baseline | AG-09/19 (3-OCH₃ or 4-OCH₃ N-phenyl substitution): FPR1-specific agonist; AG-09/11 (H, unsubstituted): N.A. (no activity) [1] |
| Quantified Difference | Qualitative selectivity switch: dual FPR1/FPR2 vs. FPR1-only vs. inactive [1] |
| Conditions | Receptor specificity classification derived from intracellular Ca²⁺ mobilization assays in RBL-2H3 cells stably expressing human FPR1 or FPR2, and confirmed in HL-60 cells differentiated with DMSO [1] |
Why This Matters
For researchers studying inflammation resolution or dual FPR1/FPR2 pharmacology, only the ortho-methoxy substituted compound provides the dual agonist profile; substituting a meta- or para-methoxy analog will yield FPR1-only activity, potentially invalidating experimental outcomes.
- [1] Schepetkin IA, Kirpotina LN, Khlebnikov AI, Quinn MT. Table 1. Compounds with 2-(benzimidazol-2-ylthio)-N-phenylacetamide scaffold. In: Identification of novel small-molecule agonists for human formyl peptide receptors and pharmacophore models of their recognition. Mol Pharmacol. 2010;78(4):644-657. PMC2953788. View Source
